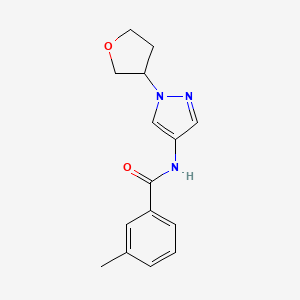![molecular formula C9H15N3O2 B2391002 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1824322-16-8](/img/structure/B2391002.png)
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane, also known as ADMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMD is a spiroketal derivative that is synthesized through a multistep process involving the reaction of 1,4-dioxaspiro[4.5]decane with sodium azide.
Applications De Recherche Scientifique
Nonlinear Optical Materials
Kagawa et al. (1994) discovered that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic material suitable for nonlinear optical devices, such as frequency doublers for laser diodes in the blue region. This study involved material purification, single crystal growth, characterization, and demonstration of second harmonic generation from the grown single crystal, highlighting its potential in optical applications K. Kagawa, M. Sagawa, A. Kakuta, M. Kaji, H. Nakayama, K. Ishii, 1994.
Mass Spectrometry Analysis
Solomons (1982) conducted a mass spectrometric study on 1,4-dioxa-8-azaspiro[4.5]decane, revealing insights into its fragmentation patterns and proposing mechanisms for the formation of specific fragments. This work aids in understanding the mass spectrometric behavior of similar compounds W. Solomons, 1982.
Environmental Remediation
Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of calix[4]arene using 1,4-dioxa-8-azaspiro[4.5]decane for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines from water, demonstrating high efficiency in dye removal E. Akceylan, M. Bahadir, M. Yılmaz, 2009.
Tumor Imaging Agents
Xie et al. (2015) developed an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a σ1 receptor radioligand with low lipophilicity, demonstrating its potential as a potent tumor imaging agent in PET imaging for various cancer types Fang Xie, R. Bergmann, T. Kniess, W. Deuther-Conrad, C. Mamat, Christin Neuber, Boli Liu, J. Steinbach, P. Brust, Jens Pietzsch, Hongmei Jia, 2015.
Antibacterial Activity
Natarajan et al. (2021) explored the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, showing significant antibacterial activity against various bacteria, highlighting its potential in medical applications M. Natarajan, Elanchezhian Balachandravinayagam, S. Ganesan, M. Selvaraju, 2021.
Propriétés
IUPAC Name |
8-(azidomethyl)-1,4-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-12-11-7-8-1-3-9(4-2-8)13-5-6-14-9/h8H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHRHJEZUHDPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN=[N+]=[N-])OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)
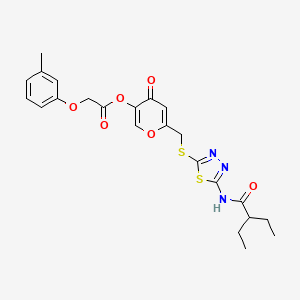
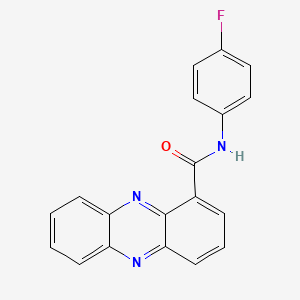
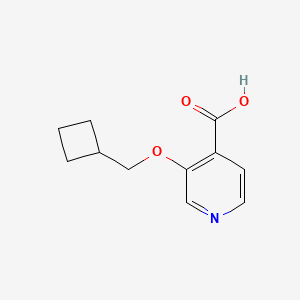
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)
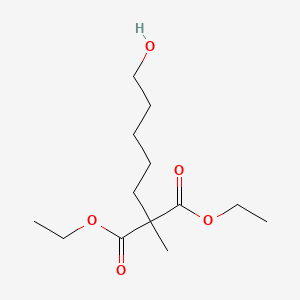
![5-Ethyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2390926.png)
![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)
